![molecular formula C25H31NO4 B4264761 8-ethoxy-2-oxo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4264761.png)
8-ethoxy-2-oxo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-2H-chromene-3-carboxamide
Overview
Description
8-ethoxy-2-oxo-N-[1-(tricyclo[3311~3,7~]dec-1-yl)propyl]-2H-chromene-3-carboxamide is a complex organic compound that combines the structural features of adamantane and chromene Adamantane is known for its rigid, diamond-like structure, while chromene is a bicyclic compound with a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2-oxo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with chromene derivatives under specific conditions. For example, adamantanone can be condensed with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst . This method, however, is high-cost and requires scarce reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced catalytic systems could potentially improve the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-2-oxo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The chromene ring can be reduced under specific conditions to yield dihydrochromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane and chromene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the chromene ring can produce dihydrochromene derivatives.
Scientific Research Applications
8-ethoxy-2-oxo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 8-ethoxy-2-oxo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially disrupting viral replication or cancer cell growth. The chromene ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
2-Adamantylamine: Similar to 1-adamantylamine but with different substitution patterns.
Adamantane-1-carboxylic acid: Used in the synthesis of various adamantane derivatives.
Uniqueness
8-ethoxy-2-oxo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-2H-chromene-3-carboxamide is unique due to its combination of adamantane and chromene structures. This dual functionality provides a versatile platform for various applications, making it distinct from other adamantane or chromene derivatives .
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-3-21(25-12-15-8-16(13-25)10-17(9-15)14-25)26-23(27)19-11-18-6-5-7-20(29-4-2)22(18)30-24(19)28/h5-7,11,15-17,21H,3-4,8-10,12-14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXMUUNNLUYUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC5=C(C(=CC=C5)OCC)OC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


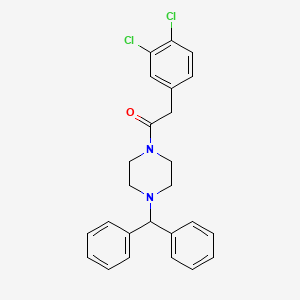
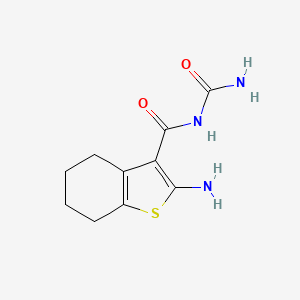
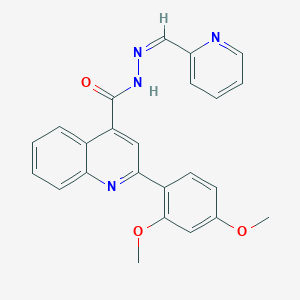
![[4-(Cyclopentyloxy)phenyl][3-methyl-4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B4264701.png)
![N-[(2-chlorophenyl)methyl]-5-ethylthiophene-3-carboxamide](/img/structure/B4264713.png)
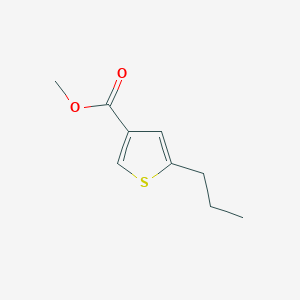
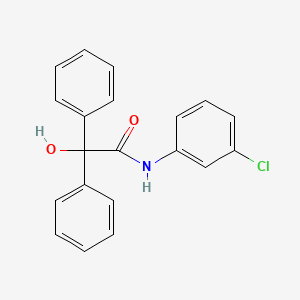
![6-{[2,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4264728.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264730.png)
![ethyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264734.png)
![6-bromo-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B4264740.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264752.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264753.png)
![2-{[(4-Butoxyphenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4264767.png)
